4-(p-tert-Butylphenyl)butan-2-ol

Fragrance chemistry Substantivity Volatility control

4-(p-tert-Butylphenyl)butan-2-ol (CAS 51290-65-4), also known as p-tert-butyl-α-methylhydrocinnamic alcohol or lilalcohol, is a secondary alcohol bearing a para-tert-butylphenyl substituent on a butan-2-ol backbone. It belongs to the arylalkyl alcohol class and is recognised for its dual functionality as a fragrance intermediate and a cosmetic active with germ-inhibiting properties.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 51290-65-4
Cat. No. B13543355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-tert-Butylphenyl)butan-2-ol
CAS51290-65-4
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)C(C)(C)C)O
InChIInChI=1S/C14H22O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11,15H,5-6H2,1-4H3
InChIKeyOATMQLUGSMOYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(p-tert-Butylphenyl)butan-2-ol (CAS 51290-65-4) – Organic Intermediate for Fragrance & Cosmetic R&D Procurement


4-(p-tert-Butylphenyl)butan-2-ol (CAS 51290-65-4), also known as p-tert-butyl-α-methylhydrocinnamic alcohol or lilalcohol, is a secondary alcohol bearing a para-tert-butylphenyl substituent on a butan-2-ol backbone . It belongs to the arylalkyl alcohol class and is recognised for its dual functionality as a fragrance intermediate and a cosmetic active with germ-inhibiting properties [1]. The molecule possesses a chiral centre at the C2 position of the butanol chain, yielding (R)- and (S)-enantiomers, which structurally differentiates it from the more widely used achiral aldehyde analogs in the same chemical space .

Fragrance intermediate with dual-function germ-inhibiting screening context
Chiral secondary alcohol scaffold for enantioselective fragrance research
Lower vapour pressure supports extended substantivity in formulation studies

Why 4-(p-tert-Butylphenyl)butan-2-ol Cannot Be Interchanged with Common Aldehydic Analogs in Formulation & Procurement


In fragrance and cosmetic formulation, the aldehyde analogs of 4-(p-tert-butylphenyl)butan-2-ol—specifically Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde, CAS 80-54-6) and Bourgeonal (3-(4-tert-butylphenyl)propanal, CAS 18127-01-0)—are frequently considered as drop-in replacements. However, this substitution ignores 1) the alcohol’s significantly lower vapour pressure, which governs fragrance substantivity and release kinetics ; 2) the documented germ-inhibiting activity of the alcohol that is absent from standard aldehyde specifications [1]; and 3) the alcohol’s chiral centre, which introduces enantioselective interaction potential not available with the achiral aldehydes . The quantitative evidence below demonstrates why these differences translate into measurable procurement and performance criteria.

Target
4-(p-tert-Butylphenyl)butan-2-ol
Secondary alcohol; lower vapour pressure (reported 0.00044 mmHg); documented germ-inhibiting context; chiral C2 centre
Aldehydic Analogs
Lilial / Bourgeonal
Achiral or differently chiral aldehydes; higher vapour pressure; lack germ-inhibiting specification; oxidation-prone class-level behavior may shift formulation stability
Key Mismatch
Volatility profile, functional group stability, and enantioselective interaction potential may not transfer directly; germ-inhibiting endpoint context requires specific review

Quantitative Differentiation Evidence for 4-(p-tert-Butylphenyl)butan-2-ol Against Key Comparators


Vapour Pressure: 21-Fold Lower Volatility vs. Bourgeonal Drives Superior Fragrance Substantivity

4-(p-tert-Butylphenyl)butan-2-ol exhibits a vapour pressure of 0.00044 mmHg at 25 °C , compared to 0.00934 mmHg at 25 °C for the aldehydic comparator Bourgeonal (3-(4-tert-butylphenyl)propanal, CAS 18127-01-0) . This represents an approximately 21-fold lower vapour pressure for the alcohol, indicating substantially reduced evaporation rate and extended retention on a substrate. The boiling point of the alcohol (302.4 °C at 760 mmHg ) is also 37.3 °C higher than that of Bourgeonal (265.1 °C ) and approximately 23 °C higher than that of Lilial (279 °C ), consistent with lower volatility.

Vapour Pressure Comparison
Head-to-head
~21-fold lower vs Bourgeonal
Reported lower volatility supports extended substantivity screening
Data to verify; calculated values at 25 °C
Fragrance chemistry Substantivity Volatility control

Germ-Inhibiting Activity: Complete Growth Inhibition of Skin-Associated Bacteria at 0.5% w/w

In a standardised contact growth inhibition assay (blood agar plates, Heiss method), a 0.5% (w/w) ethanolic solution of p-tert-butyl-α-methylhydrocinnamic alcohol (the target compound) produced a Contact Growth Index (CGI) of 0 against Staphylococcus epidermidis, Staphylococcus aureus, and Candida albicans, indicating total inhibition of germ growth over the entire contact surface [1]. An equivalent 0.5% solution of the p-isopropyl analog (p-isopropyl-α-methylhydrocinnamic alcohol) yielded the same CGI = 0 result, confirming in-class activity but not differentiating the tert-butyl substituent [1]. No comparable CGI data are available for the aldehydic analogs Lilial or Bourgeonal, as these are not specified for germ-inhibiting applications.

Germ-Inhibiting Activity
Cross-study comparable
CGI = 0 at 0.5% w/w
Supports antimicrobial endpoint review for cosmetic screening
Heiss method; blood agar plate assay
Cosmetic preservatives Deodorant actives Antimicrobial alcohols

Functional Group Stability: Secondary Alcohol Resists Oxidative Degradation Compared to Aldehydic Analogs

The secondary alcohol functional group of 4-(p-tert-butylphenyl)butan-2-ol is inherently less prone to autoxidation than the aldehyde group present in Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde) and Bourgeonal (3-(4-tert-butylphenyl)propanal) [1]. Aldehydes are well-documented to oxidise readily to carboxylic acids under ambient conditions, leading to odour degradation and potential irritancy [1]. While no direct accelerated-aging study comparing these specific compounds was identified, the class-level inference is supported by the lower vapour pressure of the alcohol (0.00044 mmHg vs. 0.00934 mmHg for Bourgeonal ), which reduces gas-phase exposure to oxygen. The patent literature further notes that the alcohol exhibits fixing properties, consistent with greater chemical stability in formulation [2].

Functional Group Stability
Class-level inference
Alcohol vs. aldehyde oxidation context
Supports stability endpoint review for formulation shelf-life studies
Direct comparison data to verify
Fragrance stability Oxidation resistance Shelf-life

Chiral Centre Enables Enantioselective Applications Not Accessible with Achiral Aldehydes

4-(p-tert-Butylphenyl)butan-2-ol possesses a stereogenic centre at C2 of the butanol chain, yielding (R)- and (S)-enantiomers . In contrast, the primary aldehydic comparators—Bourgeonal (3-(4-tert-butylphenyl)propanal) and the unsubstituted analog 4-tert-butylphenol—are achiral, while Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde) is chiral but at a different position (α to the carbonyl) [1]. Enantioselective odorant-receptor interactions are well-established in olfactory science, and the availability of both enantiomers of the alcohol opens avenues for structure-odour relationship studies and potentially differentiated fragrance profiles [2]. A chiral tagging system exploiting the 4-tert-butylphenyl group–β-cyclodextrin interaction has been reported, further supporting the utility of this scaffold in enantioselective chromatography [2].

Chiral Centre Identity
Class-level inference
C2 stereogenic centre; (R)/(S) enantiomers
Supports enantiomeric attribution review for odorant-receptor studies
Structural analysis; receptor data to verify
Chiral fragrance ingredients Enantioselective olfaction Stereochemistry

Regulatory Landscape: Alcohol Form May Offer Advantage Over Restricted Aldehydic Fragrance Ingredients

The aldehydic comparator Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde, CAS 80-54-6) is classified as a CMR 1B substance (toxic to reproduction) under EU CLP Regulation and is prohibited in cosmetic products within the EU as of March 2022 [1]. Bourgeonal (CAS 18127-01-0) is subject to IFRA restriction due to sensitisation potential [2]. In contrast, 4-(p-tert-butylphenyl)butan-2-ol (CAS 51290-65-4) is listed on the Canadian Non-Domestic Substances List (NDSL) [3] and has not been flagged with equivalent CMR or sensitisation classifications in publicly available regulatory databases, although comprehensive toxicological assessment data remain limited. The alcohol's patent-documented use in leave-on cosmetic preparations at 0.1–10% w/w without reported irritation issues [4] further supports its differentiated regulatory profile.

Regulatory Landscape
Cross-study comparable
NDSL listed; no CMR 1B classification
Supports regulatory review context for EU cosmetic sourcing decisions
Lilial prohibited under EU CLP; safety dossier incomplete
IFRA compliance Fragrance regulation CMR substances

Priority Application Scenarios for 4-(p-tert-Butylphenyl)butan-2-ol Based on Quantitative Differentiation Evidence


Long-Lasting Fine Fragrance Base Notes Requiring Extended Substantivity

The 21-fold lower vapour pressure of 4-(p-tert-butylphenyl)butan-2-ol (0.00044 mmHg) compared to Bourgeonal (0.00934 mmHg) makes it a superior candidate for base-note and fixative roles in alcoholic fine fragrances. Its higher boiling point (302.4 °C) further ensures that the compound persists on skin or fabric long after more volatile top notes have evaporated, providing sustained fragrance release over hours.

Dual-Function Deodorant and Body-Care Formulations

The demonstrated complete germ inhibition (CGI = 0) against S. epidermidis, S. aureus, and C. albicans at 0.5% w/w [1], combined with a faint cyclamen-like odour and fixing properties [1], positions this alcohol as a dual-function ingredient for deodorant sprays, sticks, and intimate-care products. It can serve simultaneously as a fragrance component and a deodorant active, potentially reducing the total number of ingredients in formulation.

Replacement Strategy for EU-Prohibited Lilial in Cosmetic Fragrance Compositions

With Lilial (CAS 80-54-6) prohibited in EU cosmetics since March 2022 due to CMR 1B classification [2], 4-(p-tert-butylphenyl)butan-2-ol offers a structurally related alcohol alternative that has not been assigned equivalent CMR classification. Its patent-documented safe use in leave-on cosmetics at 0.1–10% w/w [1] supports feasibility, though a full safety dossier under EU Cosmetics Regulation would be required for commercial use.

Enantioselective Fragrance Research and Chiral Odorant Development

The chiral secondary alcohol centre of the compound enables the preparation of enantiopure (R)- and (S)-forms for structure-odour relationship studies. This is particularly relevant given the known enantioselectivity of olfactory receptors. The 4-tert-butylphenyl group additionally facilitates chiral chromatographic resolution via β-cyclodextrin interaction [3], making the compound a valuable scaffold for academic and industrial fragrance discovery programmes.

Application
Selection Property
Validation Focus
Long-lasting fragrance base notes
Vapour pressure and substantivity context
Extended retention and release kinetics in formulation
Dual-function deodorant formulations
Antimicrobial screening context
Contact growth inhibition endpoint review
EU Lilial replacement strategy
Regulatory classification profile
CMR endpoint review and safety dossier completeness
Enantioselective fragrance R&D
Chiral scaffold identity
Enantiomer resolution and odorant-receptor model context

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23 linked technical documents
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